H-gamma-glu-phe-oh
Description
Nomenclature and Chemical Identity in Scholarly Contexts
The precise identification and naming of chemical compounds are fundamental in scientific communication. H-gamma-glu-phe-oh is known by several names and identifiers, which are used across different scholarly contexts.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is (2S)-2-amino-4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid. hmdb.cahmdb.ca Another systematic name is 2-amino-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid. nih.gov These names precisely describe the molecular structure of the compound, which has a chemical formula of C14H18N2O5. hmdb.canih.gov
Table 1: Systematic Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid hmdb.cahmdb.ca |
| Alternative IUPAC Name | 2-amino-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid nih.gov |
| CAS Registry Number | 7432-24-8 hmdb.casigmaaldrich.com |
| Chemical Formula | C14H18N2O5 hmdb.canih.gov |
| Molecular Weight | 294.30 g/mol nih.gov |
In scientific literature, brevity and clarity are often achieved through the use of synonyms and abbreviations. This compound is frequently referred to as gamma-glutamylphenylalanine. hmdb.canih.govsigmaaldrich.com Other common synonyms include γ-Glu-Phe, L-gamma-Glutamyl-L-phenylalanine, and N-L-gamma-Glutamyl-L-phenylalanine. hmdb.casigmaaldrich.comcymitquimica.com The abbreviation H-γ-Glu-Phe-OH is also used. hmdb.ca
Table 2: Common Synonyms and Abbreviations for this compound
| Synonym/Abbreviation | Source |
|---|---|
| gamma-Glutamylphenylalanine | hmdb.canih.govsigmaaldrich.com |
| γ-Glu-Phe | hmdb.casigmaaldrich.comebi.ac.uk |
| L-gamma-Glutamyl-L-phenylalanine | hmdb.casigmaaldrich.comcymitquimica.com |
| N-L-gamma-Glutamyl-L-phenylalanine | hmdb.cacymitquimica.com |
| H-γ-Glu-Phe-OH | hmdb.ca |
| Glutamylphenylalanine | nih.govlookchem.com |
Biological Origins and Occurrence in Research
This compound is a naturally occurring dipeptide found in a variety of biological systems, from microorganisms to mammals, and in certain foodstuffs. researchgate.net Its presence is a result of specific metabolic pathways.
Endogenously, this compound is classified as a dipeptide and a metabolite. hmdb.canih.gov It is formed as a product of protein digestion or catabolism. hmdb.ca Its synthesis is believed to occur through a transpeptidation reaction between glutathione (B108866) and phenylalanine, a process catalyzed by the enzyme gamma-glutamyl transpeptidase (GGT). hmdb.casigmaaldrich.comnih.gov This dipeptide is considered an intermediate in the gamma-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport. ebi.ac.uknih.govresearchgate.net
This compound has been identified in various biological fluids and tissues. It has been detected in human urine and feces. hmdb.ca In terms of cellular location, it is found in the cytoplasm. hmdb.ca Research has also identified its presence in the kidney and placenta. hmdb.ca
Beyond the human body, this compound is found in a range of foodstuffs. It is present in legumes such as soybeans and adzuki beans. hmdb.catandfonline.com Vegetables like onions and garlic also contain this compound. hmdb.casigmaaldrich.comfoodb.ca Furthermore, it has been found in fermented products, including soy sauce and sourdough bread, where its presence can be attributed to the metabolic activity of microorganisms like Bacillus species and Lactobacillus reuteri. researchgate.netmedchemexpress.comdoaj.org The compound has also been identified in various types of poultry and rabbit meat. hmdb.ca
Table 3: Documented Occurrences of this compound
| Category | Specific Examples |
|---|---|
| Biological Fluids/Tissues | Urine, Feces, Kidney, Placenta hmdb.ca |
| Foodstuffs | Soybeans, Adzuki beans, Onions, Garlic, Soy sauce, Sourdough, Poultry, Rabbit hmdb.casigmaaldrich.comresearchgate.nettandfonline.comfoodb.camedchemexpress.comdoaj.org |
| Microorganisms | Bacillus amyloliquefaciens, Aspergillus oryzae, Lactobacillus reuteri medchemexpress.com |
Historical Perspective of this compound Research
The scientific investigation of gamma-glutamyl peptides dates back to the mid-20th century, with the first report of gamma-glutamyl transpeptidase in mammals in 1952. frontiersin.org The isolation and characterization of γ-L-Glutamyl-L-tyrosine and γ-L-Glutamyl-L-phenylalanine from soybeans were reported in 1962. acs.org
Early research in the 1970s and 1980s focused on the role of these peptides within the gamma-glutamyl cycle and their involvement in amino acid transport. nih.govnih.gov For instance, studies in mice demonstrated the formation of gamma-glutamyl derivatives, including gamma-glutamylphenylalanine, following the administration of amino acids. nih.gov It was also discovered that this dipeptide could be detected in the urine of newborn infants with phenylketonuria. hmdb.casigmaaldrich.com
More recent research has expanded to the field of food science, where this compound and other gamma-glutamyl peptides are recognized for their "kokumi" taste-enhancing properties, which impart a sense of richness, continuity, and mouthfeel to foods. researchgate.nettandfonline.comnih.gov This has led to investigations into the enzymatic synthesis of these peptides for potential applications in the food industry. medchemexpress.comtandfonline.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOHZPNYFQJKL-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60995842 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60995842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7432-24-8 | |
| Record name | γ-L-Glutamyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60995842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-γ-glutamyl-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | gamma-Glutamylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Biosynthesis and Metabolism of H Gamma Glu Phe Oh
Enzymatic Pathways and Catalysis
The primary route for the synthesis of H-gamma-glu-phe-oh involves the action of the enzyme gamma-glutamyl transpeptidase (GGT). However, alternative enzymatic routes, particularly in microbial systems, have also been identified.
Role of Gamma-Glutamyl Transpeptidase (GGT) in Formation
Gamma-glutamyl transpeptidase (GGT) is a key enzyme responsible for the transfer of a γ-glutamyl moiety from a donor molecule, most notably glutathione (B108866) (GSH), to an acceptor molecule, which can be an amino acid or another peptide. hmdb.camdpi.compnas.org The formation of this compound occurs through a transpeptidation reaction where L-phenylalanine acts as the acceptor for the γ-glutamyl group. hmdb.cahmdb.casigmaaldrich.com This process is a part of the γ-glutamyl cycle, a pathway involved in glutathione synthesis and degradation. hmdb.ca
The catalytic mechanism of GGT is a two-step process. nih.gov In the first step, a γ-glutamyl donor, such as glutathione, binds to the enzyme. A nucleophilic attack by a key threonine residue in the enzyme's active site cleaves the γ-glutamyl bond, forming a covalent γ-glutamyl-enzyme intermediate. nih.gov In the second step, this intermediate is resolved by the nucleophilic attack of an acceptor molecule. If the acceptor is water, hydrolysis occurs, releasing glutamate (B1630785). If the acceptor is an amino acid like L-phenylalanine, a transpeptidation reaction takes place, resulting in the formation of this compound. nih.gov
GGT exhibits broad substrate specificity, acting on various γ-glutamyl compounds as donors. nih.gov The acceptor site can accommodate a range of amino acids and small peptides. nih.gov While some studies suggest phenylalanine may be a poor substrate for transpeptidation by GGT in certain contexts, leading to minimal impact on glutathione turnover, other research highlights the successful enzymatic synthesis of γ-glutamyl-phenylalanine using GGT. nih.gov
Several factors can influence the efficiency of this compound synthesis catalyzed by GGT. These include:
pH: The enzymatic activity of GGT is pH-dependent. Transpeptidation reactions are generally favored at alkaline pH, while hydrolysis is more prominent at acidic pH. For the synthesis of various γ-glutamyl peptides, the optimal pH for the transpeptidase reaction is often in the range of 9.0 to 10.5. jst.go.jp
Temperature: Like most enzymatic reactions, temperature affects the rate of GGT-catalyzed synthesis. Optimal temperatures for the synthesis of γ-glutamyl peptides are typically around 37°C. mdpi.com
Substrate Concentration: The concentrations of both the γ-glutamyl donor (e.g., glutamine or glutathione) and the acceptor (L-phenylalanine) are critical. High concentrations of the donor substrate can lead to autotranspeptidation, where the donor molecule itself acts as an acceptor, forming byproducts like γ-glutamyl-glutamine. acs.org The ratio of donor to acceptor concentration is therefore a key parameter to optimize for maximizing the yield of this compound. mdpi.com
Enzyme Concentration: The amount of GGT present directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a higher yield of the product within a given timeframe. mdpi.com
Presence of Inhibitors: Certain molecules can inhibit GGT activity, thereby reducing the synthesis of this compound. nih.gov
Table 1: Factors Influencing GGT-Catalyzed Synthesis of γ-Glutamyl Peptides
| Factor | Influence on Synthesis | Optimal Conditions for Transpeptidation |
|---|---|---|
| pH | Affects the ionization state of substrates and the enzyme's active site. Alkaline pH favors transpeptidation over hydrolysis. | Typically pH 9.0-10.5. |
| Temperature | Influences the rate of the enzymatic reaction. | Generally around 37°C. |
| Substrate Ratio | The molar ratio of γ-glutamyl donor to acceptor affects product yield and byproduct formation. | Varies depending on the specific substrates and enzyme source. |
| Enzyme Load | Higher enzyme concentration increases the reaction rate. | Typically below 0.5 U/mL for efficient synthesis. |
Other Putative Enzymatic Synthesis Routes
Besides GGT, other enzymes, particularly of microbial origin, have been shown to catalyze the synthesis of this compound.
Glutaminases from microbial sources such as Bacillus amyloliquefaciens and Aspergillus oryzae have demonstrated the ability to synthesize γ-glutamyl peptides, including this compound, through their transpeptidase activity. nih.govtandfonline.commedchemexpress.com In this reaction, glutamine serves as the γ-glutamyl donor. mdpi.com
The synthesis proceeds through a two-step mechanism similar to that of GGT, involving the formation of a γ-glutamyl-enzyme intermediate. mdpi.com Research has shown that glutaminase (B10826351) from Bacillus amyloliquefaciens can synthesize not only this compound but also longer chain peptides like γ-Glu-γ-Glu-Phe. medchemexpress.com The optimal conditions for this synthesis have been reported to be a pH of 10 and a temperature of 37°C. medchemexpress.com
Table 2: Microbial Enzymes in this compound Synthesis
| Microbial Source | Enzyme | Donor Substrate | Product(s) |
|---|---|---|---|
| Bacillus amyloliquefaciens | Glutaminase (transpeptidase activity) | Glutamine | This compound, γ-Glu-γ-Glu-Phe, and longer chain γ-glutamyl-phenylalanine peptides |
| Aspergillus oryzae | Glutaminase (transpeptidase activity) | Glutamine | This compound, γ-Glu-γ-Glu-Phe |
Degradation and Turnover of this compound
This compound is generally considered a short-lived intermediate in metabolic pathways. hmdb.casigmaaldrich.com Its degradation is an integral part of amino acid and glutathione metabolism. The turnover of this dipeptide is closely linked to the activity of enzymes that can either synthesize or hydrolyze it.
The primary enzyme responsible for the degradation of this compound is gamma-glutamyl transpeptidase (GGT) itself, which can catalyze the reverse reaction of hydrolysis, breaking down the dipeptide into glutamate and phenylalanine. ebi.ac.uk This dual role of GGT in both synthesis and degradation is a key aspect of its metabolic regulation.
Additionally, other peptidases may also contribute to the breakdown of this compound. The turnover of γ-glutamyl amino acids is part of the larger γ-glutamyl cycle, which facilitates the transport of amino acids across cell membranes and the salvage of constituent amino acids from glutathione. pnas.org In some metabolic contexts, γ-glutamyl amino acids can be converted to 5-oxoproline by the enzyme γ-glutamyl cyclotransferase, which is another step in their metabolic pathway. ebi.ac.uknih.gov The degradation of this compound ensures the recycling of its constituent amino acids, making them available for other cellular processes, including protein synthesis. hmdb.casigmaaldrich.com
Proteolytic Cleavage Mechanisms and Enzymes
The primary route for the biosynthesis of this compound is not through standard ribosomal protein synthesis but via a transpeptidation reaction. sigmaaldrich.comhmdb.ca This process is catalyzed by specific enzymes that handle the transfer of γ-glutamyl groups.
The key enzyme responsible for the synthesis of this compound is γ-glutamyl transpeptidase (GGT) . hmdb.canih.gov GGT is an enzyme that facilitates the transfer of a γ-glutamyl moiety from a donor molecule, most commonly glutathione (GSH), to an acceptor molecule. frontiersin.orgnih.gov The acceptor can be an amino acid, a peptide, or even water. nih.gov In the case of this compound synthesis, L-phenylalanine acts as the acceptor for the γ-glutamyl group. nih.govnih.gov
The catalytic mechanism of GGT involves two main steps:
Acylation : The enzyme's active site, which contains a critical threonine residue, attacks the γ-glutamyl bond of the donor substrate (e.g., glutathione). frontiersin.orgnih.gov This results in the formation of a covalent γ-glutamyl-enzyme intermediate, releasing the remainder of the donor molecule (e.g., cysteinyl-glycine). frontiersin.orgnih.gov
Deacylation : The γ-glutamyl group is then transferred from the enzyme to the amino group of the acceptor substrate, L-phenylalanine. frontiersin.orgnih.gov This releases the final product, this compound, and regenerates the free enzyme. nih.gov
Another enzyme, glutamate-cysteine ligase (GCL) , which is central to glutathione synthesis, can also produce γ-glutamyl dipeptides. frontiersin.orgnih.gov While its primary role is to ligate glutamate and cysteine, GCL has broad substrate specificity and can ligate glutamate to other amino acids when cysteine is limited, potentially contributing to the formation of various γ-glutamyl peptides. frontiersin.orgnih.govnih.gov
| Enzyme | Abbreviation | Function in this compound Biosynthesis | Mechanism |
|---|---|---|---|
| γ-Glutamyl Transpeptidase | GGT | Catalyzes the transfer of a γ-glutamyl group from a donor (e.g., glutathione) to L-phenylalanine. hmdb.canih.gov | Transpeptidation involving a γ-glutamyl-enzyme intermediate. frontiersin.orgnih.gov |
| Glutamate-Cysteine Ligase | GCL | Can synthesize γ-glutamyl dipeptides as a byproduct of its primary function in glutathione synthesis. frontiersin.orgnih.gov | Ligation of glutamate to an amino acid other than cysteine. nih.gov |
Role in Amino Acid Degradation Pathways
This compound is considered an intermediate in protein catabolism and amino acid metabolism. sigmaaldrich.comhmdb.ca It represents an incomplete breakdown product that requires further enzymatic action to release its constituent amino acids for their entry into specific degradation pathways. sigmaaldrich.comhmdb.ca
Once this compound is broken down into its components, glutamate and phenylalanine, each amino acid follows its respective catabolic route. Phenylalanine degradation is particularly significant. In many organisms, the catabolism of phenylalanine begins with its conversion to other molecules. For instance, in the Ehrlich pathway observed in yeast, L-phenylalanine is transaminated to phenylpyruvate. frontiersin.org This phenylpyruvate is then further metabolized to produce compounds like 2-phenylethanol, a significant aroma compound. frontiersin.org In plants, phenylalanine can be converted to cinnamate (B1238496) by the enzyme phenylalanine ammonia (B1221849) lyase (PAL), which serves as a gateway to the vast phenylpropanoid pathway. nih.gov
The glutamic acid component, once cleaved, enters the central nitrogen metabolism. It can be converted to α-ketoglutarate, an intermediate of the Krebs cycle, or used for the synthesis of other amino acids and nitrogenous compounds. frontiersin.org Therefore, this compound serves as a transient carrier of these two amino acids before they are channeled into major metabolic and catabolic pathways.
Metabolic Fate and Downstream Products
The metabolic fate of this compound primarily involves its cleavage into its constituent parts. This dipeptide is a short-lived intermediate, destined for further proteolysis. sigmaaldrich.comhmdb.ca The key enzyme in this process is γ-glutamylcyclotransferase (GCT) . frontiersin.orghmdb.ca
GCT acts on γ-glutamyl amino acids, including this compound, catalyzing an intramolecular cyclization of the γ-glutamyl moiety. frontiersin.orghmdb.ca This reaction cleaves the peptide bond and yields two distinct downstream products:
5-Oxoproline (also known as pyroglutamic acid): This is a cyclic derivative of glutamic acid. frontiersin.org It is an important metabolite in the glutathione cycle. frontiersin.org
L-Phenylalanine : The free amino acid is released and becomes available for protein synthesis or for entry into its specific catabolic pathways. frontiersin.orguniprot.org
The rapid conversion of γ-glutamyl amino acids to 5-oxoproline is a crucial step in amino acid transport and the salvage of the glutamate moiety. ebi.ac.uk
| Metabolic Process | Enzyme | Substrate | Downstream Products |
|---|---|---|---|
| Intracellular Cleavage | γ-Glutamylcyclotransferase (GCT) | This compound | 5-Oxoproline and L-Phenylalanine. frontiersin.orguniprot.org |
This compound in the Context of the Glutathione Cycle
The metabolism of this compound is intrinsically linked to the glutathione cycle (also known as the γ-glutamyl cycle). nih.govfrontiersin.org This cycle is a six-enzyme pathway responsible for the synthesis and degradation of glutathione, playing a critical role in antioxidant defense and amino acid transport. nih.gov
This compound is formed as an intermediate in the degradative arm of this cycle. nih.govebi.ac.uk The process unfolds as follows:
Degradation of Glutathione : Extracellular glutathione is catabolized by γ-glutamyl transpeptidase (GGT), which is typically located on the outer surface of the cell membrane. nih.govmdpi.com
Transpeptidation : GGT cleaves the γ-glutamyl bond in glutathione and transfers the γ-glutamyl group to an available amino acid acceptor, such as L-phenylalanine, forming this compound. nih.govebi.ac.uk This is considered an amino-acid-dependent degradation pathway for glutathione. nih.govebi.ac.uk
Transport and Intracellular Cleavage : The newly formed this compound is transported into the cell. Inside the cell, γ-glutamyl cyclotransferase cleaves it into 5-oxoproline and L-phenylalanine. frontiersin.orgebi.ac.uk
Regeneration : The 5-oxoproline is subsequently hydrolyzed to L-glutamate by the enzyme 5-oxoprolinase, at the expense of ATP. This regenerated glutamate can then be used to synthesize new glutathione, thus completing the cycle. nih.gov
Therefore, the formation and breakdown of this compound are not isolated events but are integral steps in a dynamic cycle that facilitates the recovery of amino acids and the maintenance of cellular glutathione homeostasis. nih.govebi.ac.uk
Iii. Analytical Methodologies for H Gamma Glu Phe Oh in Research
Chromatographic Techniques for Separation and Quantitation
Chromatography is a fundamental technique for separating γ-L-Glutamyl-L-phenylalanine from other components in a sample. chemicalbook.com This separation is a critical prerequisite for accurate quantification and identification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and their coupling with mass spectrometry are the most powerful and commonly used approaches. rsc.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of γ-glutamyl peptides, including γ-L-Glutamyl-L-phenylalanine. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing robust and reliable quantification even at low concentrations in complex biological samples like plasma, serum, and tissue extracts. researchgate.netresearchgate.net
In a typical LC-MS/MS workflow, the dipeptide is first separated from the sample matrix on a reversed-phase column. Following separation, it enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), ensures high specificity and sensitivity. youtube.com For γ-L-Glutamyl-L-phenylalanine, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 295.1. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | Agilent 1290 HPLC System | mdpi.com |
| Mass Spectrometer | Agilent 6460 Triple Quad MS | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |
| Precursor Ion ([M+H]⁺) for γ-Glu-Phe | 295.1 m/z | nih.gov |
| Primary Fragment Ions | 166.1 m/z, 120.1 m/z | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and peptides. researchgate.net For γ-L-Glutamyl-L-phenylalanine, HPLC methods typically involve a reversed-phase column (e.g., C18) and an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govillinois.edu
Detection can be achieved using UV detectors, but for higher sensitivity and specificity, especially in biological samples, electrochemical detection or coupling to a mass spectrometer is preferred. nih.govnih.gov Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed to enhance the chromatographic properties and detection of the analyte. nih.gov The robustness and reliability of HPLC make it a staple in many routine analytical laboratories. ust.edujapsonline.comresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18, 5 µm particle size | nih.gov |
| Mobile Phase | Buffered aqueous solution with acetonitrile or methanol | nih.gov |
| Elution | Isocratic or Gradient | nih.gov |
| Detection | UV, Electrochemical, or Mass Spectrometry | nih.govnih.gov |
| Derivatization (optional) | o-phthalaldehyde (OPA) | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. wur.nl UPLC, often coupled with MS/MS, is a powerful tool for metabolomics and the quantification of dipeptides in various biological matrices. nih.govnih.govresearchgate.net
For the analysis of γ-L-Glutamyl-L-phenylalanine and other dipeptides, methods often employ columns such as the Acquity UPLC HSS C18 or BEH C18. wur.nlnih.gov To enhance retention and sensitivity, pre-column derivatization is common. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or benzoyl chloride are used to label the primary and secondary amines of the dipeptides. nih.govnih.gov This derivatization improves chromatographic separation and ionization efficiency, leading to lower limits of detection. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| LC System | Waters Acquity UPLC | researchgate.net |
| Column | Acquity UPLC HSS C18 or BEH C18 | wur.nlnih.gov |
| Mobile Phase A | Water with formic acid (e.g., 99:1 v/v) | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | nih.gov |
Spectrometric and Spectroscopic Identification
While chromatography separates the compound of interest, spectrometric and spectroscopic techniques provide the structural information necessary for its unambiguous identification.
Mass Spectrometry (MS) and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight and structural features of γ-L-Glutamyl-L-phenylalanine. In tandem MS (MS/MS), the protonated molecule is fragmented, and the resulting pattern of fragment ions serves as a structural fingerprint. libretexts.orgnih.govyoutube.comyoutube.comyoutube.comwhitman.edu
For γ-L-Glutamyl-L-phenylalanine ([M+H]⁺ at m/z 295.1), collision-induced dissociation (CID) yields characteristic fragment ions. The most abundant fragment ion is typically observed at m/z 166.1, which corresponds to the phenylalanine moiety after the loss of the glutamyl part. Another significant fragment appears at m/z 120.1. nih.gov The specific fragmentation pattern is influenced by the location of the phenylalanine residue and the nature of the peptide bond. nih.gov Analysis of these patterns allows for the differentiation of isomers and provides confidence in the compound's identification. nih.gov
| Parameter | Value (m/z) | Relative Abundance (%) | Reference |
|---|---|---|---|
| Precursor Ion [M+H]⁺ | 295.1 | - | nih.gov |
| Product Ions | 166.1 | 100 | nih.gov |
| 120.1 | 23.80 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the complete chemical structure of molecules. researchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in γ-L-Glutamyl-L-phenylalanine. chemicalbook.comresearchgate.netnih.govcolumbia.eduhmdb.cachemicalbook.comrsc.org
¹H NMR spectra provide information on the number and type of hydrogen atoms, while ¹³C NMR spectra reveal the carbon skeleton. researchgate.net In solid-state ¹³C NMR studies of dipeptides containing phenylalanine, the chemical shifts of the aromatic carbons are of particular interest. For instance, the Cγ carbon (the non-protonated carbon in the phenyl ring) shows a chemical shift range of approximately 7.0 ppm in various phenylalanine dipeptides. illinois.edu These spectral data are critical for confirming the identity and purity of synthetic standards and for structural characterization in research.
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Provides data on the chemical environment, connectivity, and number of protons. | nih.gov |
| ¹³C NMR | Reveals the carbon framework of the molecule. The Cγ of the phenyl ring is a key resonance. | nih.govillinois.edu |
| Solid-State NMR | Used to study the compound in its solid form, providing insights into its conformation and packing. | illinois.edu |
Sample Preparation and Derivatization for Analysis
The analysis of γ-glutamyl peptides like H-gamma-glu-phe-oh, particularly through Gas Chromatography-Mass Spectrometry (GC-MS), necessitates derivatization. sigmaaldrich.comyoutube.com This chemical modification process is essential because compounds like this compound are polar and not inherently volatile, making them unsuitable for direct GC analysis. sigmaaldrich.comlibretexts.org Derivatization increases their volatility and thermal stability, improving their chromatographic behavior and detection sensitivity. youtube.com
Sample preparation begins with isolating the analyte from complex matrices. For biological samples, this may involve protein precipitation, filtration, or solid-phase extraction to remove interfering substances. researchgate.net Since the presence of water can interfere with certain derivatization reactions, especially silylation, samples are often lyophilized or dried completely beforehand. youtube.com
Several derivatization strategies are employed for amino acids and peptides:
Silylation: This is a common technique where active hydrogens in amine, carboxyl, and hydroxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comyoutube.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are noted for being more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com
Acylation: This method introduces an acyl group, often using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net Acylation is frequently part of a two-step process.
Esterification: Carboxylic acid groups are converted into esters, for example, through a reaction with an alcohol in an acidic medium (e.g., 2 M HCl in methanol). nih.gov
A significant challenge in the analysis of γ-glutamyl peptides is their potential intramolecular conversion to pyroglutamate (B8496135) (pGlu) during derivatization. nih.govnih.gov Studies have shown that during esterification under heated conditions, γ-glutamyl peptides can cyclize to form a pGlu derivative. nih.govmdpi.com This product can then be further derivatized, for instance by acylation with PFPA, for GC-MS analysis. nih.gov While this conversion can be a complicating factor, it can also be leveraged as a specific method for quantifying γ-glutamyl peptides by measuring the resulting pyroglutamate derivative. nih.govnih.gov
For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is often used to attach a chromophore or fluorophore to the molecule, enabling UV-Vis or fluorescence detection. waters.com Reagents such as o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are used for this purpose. libretexts.org The AccQ•Tag method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is another established technique for derivatizing amino acids prior to HPLC analysis. nih.gov
The choice of method depends on the analytical instrument, the sample matrix, and the specific research question.
Table 1: Common Derivatization Reagents and Techniques
| Derivatization Technique | Reagent(s) | Target Functional Groups | Typical Application |
|---|---|---|---|
| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Amine, Hydroxyl, Thiol | GC-MS |
| Two-Step (Esterification + Acylation) | 2 M HCl in Methanol, then PFPA (Pentafluoropropionic anhydride) | Carboxyl, Amine | GC-MS (often involves conversion to pyroglutamate) |
| Two-Step (Methoximation + Silylation) | Methoxyamine hydrochloride (MeOx), then MSTFA (N-methyl-trimethylsilyltrifluoroacetamide) | Keto, Aldehyde, Amine, Hydroxyl | GC-MS Metabolomics |
| Fluorophore Tagging | AccQ•Fluor Reagent Kit (AQC) | Primary and Secondary Amines | HPLC with Fluorescence Detection |
Quantitative Analysis and Biomarker Applications
Quantitative analysis of this compound relies heavily on chromatography coupled with mass spectrometry. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose. researchgate.net The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides high selectivity and sensitivity for quantifying specific target molecules, like γ-Glu-Phe, even in complex mixtures. medchemexpress.com This technique has been successfully used to identify and quantify γ-glutamyl dipeptides in food products, such as sourdough, where their concentrations can be influenced by fermentation processes. medchemexpress.com
While this compound is a known human urinary metabolite, its application as a specific clinical biomarker for disease is not yet broadly established in the literature. nih.gov However, the quantification of γ-glutamyl peptides as a class is relevant in biochemical research. For example, LC-MS methods have been developed to measure the levels of various γ-glutamyl peptides to assess the activity of enzymes like γ-glutamyltransferase (GGT). researchgate.net GGT is an important enzyme that transfers the γ-glutamyl moiety from donors like glutathione (B108866) to acceptors, and its activity is a clinical marker for liver conditions. researchgate.net The ability to precisely quantify the products of GGT reactions, which can include various γ-glutamyl dipeptides, provides a more detailed view of its substrate specificity and metabolic role. researchgate.net
The presence and concentration of this compound and related peptides can, therefore, serve as indicators of specific metabolic or enzymatic activities in both biological and food science contexts. For instance, increased levels of γ-glutamyl dipeptides in sourdough have been linked to proteolysis during fermentation, suggesting they could be markers for specific microbial activities or flavor development. medchemexpress.com
Table 2: Quantitative Detection and Applications of this compound
| Application Area | Analytical Method | Matrix | Key Findings |
|---|---|---|---|
| Metabolomics | Not specified | Human Urine | Identified as an endogenous human urinary metabolite. nih.gov |
| Food Science | LC-MS/MS (MRM) | Sourdough | Identified and quantified; concentration is higher in sourdough fermented with specific bacteria (L. reuteri), indicating a link to proteolysis. medchemexpress.com |
| Enzymology | LC-MS | In vitro assays, Biological Samples (serum, liver) | Quantitative analysis of γ-glutamyl peptides is used to measure the activity and specificity of γ-glutamyltransferase (GGT). researchgate.net |
Compound Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | (2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid |
| pGlu / Pyroglutamate | 5-oxoproline |
| PFPA | Pentafluoropropionic anhydride |
| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |
| GGT | γ-glutamyltransferase |
| AQC | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate |
| OPA | o-phthalaldehyde |
| FMOC-Cl | Fluorenylmethyloxycarbonyl chloride |
Iv. Biological and Physiological Significance of H Gamma Glu Phe Oh
Sensory Properties and Food Science Applications
Gamma-glutamyl-phenylalanine (γ-Glu-Phe), a dipeptide formed by a gamma-peptide bond between glutamic acid and phenylalanine, is recognized for its significant contributions to the sensory profiles of various food products. Its presence and formation are particularly notable in fermented foods, where it plays a crucial role in enhancing taste complexity and providing desirable mouthfeel characteristics.
Enhancement of Umami and Kokumi Taste
Gamma-glutamyl peptides, including γ-Glu-Phe, are key contributors to the sensory attribute known as "kokumi" researchgate.netresearchgate.netnih.govmdpi.comdtu.dk. Kokumi, a Japanese term, describes a taste sensation that enhances richness, mouthfulness, and the continuity or lingering quality of other tastes, rather than being a distinct basic taste itself researchgate.netresearchgate.net. These peptides are understood to interact with taste receptors, such as the calcium-sensing receptor (CaSR), thereby modulating the perception of other tastes researchgate.netresearchgate.net.
Research indicates that γ-Glu-Phe possesses a complex taste profile, often described as brothy, slightly sour, salty, and even metallic researchgate.net. More importantly, it has been shown to enhance the perception of umami and saltiness nih.govmdpi.comsciopen.comtandfonline.com. Studies using molecular modeling and sensory evaluation suggest that γ-glutamyl peptides, including γ-Glu-Phe, exhibit affinity for taste receptors involved in umami (T1R1) and sweetness (T1R2) perception, with a notable preference for the umami receptor sciopen.comresearchgate.net. This interaction is believed to be responsible for their ability to amplify existing savory and salty notes in food, contributing to a more profound and satisfying flavor experience nih.govmdpi.com. Furthermore, these peptides can also help to mask undesirable bitter tastes in certain food matrices researchgate.net.
Table 1: Sensory Profile of Gamma-Glutamyl-Phenylalanine (γ-Glu-Phe)
| Taste Attribute | Description | Associated Sensation | References |
| Umami | Savory, brothy | Enhancement | nih.govmdpi.comresearchgate.netsciopen.comtandfonline.com |
| Saltiness | Salty | Enhancement | nih.govmdpi.comtandfonline.com |
| Richness/Mouthfulness | Fullness, body, lingering taste | Enhancement (Kokumi) | researchgate.netresearchgate.netnih.govmdpi.comdtu.dkresearchgate.net |
| Sourness | Slightly sour | Intrinsic taste | researchgate.nettandfonline.com |
| Metallic | Metallic notes | Intrinsic taste | researchgate.net |
| Bitterness | (Can mask bitterness in other compounds) | Masking | researchgate.net |
Presence and Formation in Fermented Foods (e.g., Sourdough, Soy Sauce, Cheese)
Gamma-glutamyl-phenylalanine is a naturally occurring compound found in a variety of fermented food products, where its formation is often linked to enzymatic activities during aging and fermentation processes.
Cheese: γ-Glu-Phe has been identified in several types of cheese, notably in aged varieties such as Parmigiano-Reggiano and Comté researchgate.netresearchgate.netunipr.itresearchgate.net. During cheese ripening, enzymes like gamma-glutamyl transpeptidase and various peptidases, often originating from starter and non-starter lactic acid bacteria, contribute to the breakdown of proteins and the synthesis of γ-glutamyl peptides researchgate.netresearchgate.netunipr.itresearchgate.net. The accumulation of γ-Glu-Phe and other related peptides is associated with the development of the characteristic complex flavor and enhanced mouthfeel of mature cheeses researchgate.net. Some cheeses, like Blue Shropshire, have been found to contain particularly high concentrations of these kokumi-active peptides researchgate.net.
Sourdough: While specific data on γ-Glu-Phe in sourdough is less detailed in the provided literature, related γ-glutamyl peptides, such as γ-glutamyl-valine (γ-EV), have been detected in sourdough dtu.dk. This suggests that sourdough fermentation processes may also facilitate the formation of various γ-glutamyl peptides, contributing to their complex flavor profiles.
Other Fermented Foods: Beyond cheese and soy sauce, γ-glutamyl peptides are also found in other fermented products like aged ham and miso, further underscoring their widespread role in the flavor development of fermented foods dtu.dkresearchgate.net.
The formation of γ-Glu-Phe in these foods is primarily driven by enzymatic processes, with gamma-glutamyl transpeptidase and various peptidases playing crucial roles in linking glutamic acid to phenylalanine via the gamma-peptide bond researchgate.netresearchgate.netunipr.itresearchgate.net.
Table 2: Occurrence and Role of Gamma-Glutamyl-Phenylalanine in Fermented Foods
| Food Product | Presence of γ-Glu-Phe | Role in Sensory Profile | Formation Mechanism | References |
| Cheese | Identified in aged varieties (e.g., Parmigiano-Reggiano, Comté) | Enhances mouthfulness, complex taste, contributes to overall flavor | Enzymatic activity during ripening (γ-glutamyl transpeptidase, peptidases) | researchgate.netresearchgate.netunipr.itresearchgate.net |
| Soy Sauce | Present in significant amounts | Contributes to umami and kokumi taste | Enzymatic synthesis | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Sourdough | Related γ-glutamyl peptides detected | Contributes to complex flavor profiles | Implied enzymatic activity during fermentation | dtu.dk |
| Aged Ham | Reported occurrence | Contributes to flavor | Enzymatic activity | researchgate.net |
| Miso | Key kokumi peptides identified | Contributes to kokumi sensory attributes | Enzymatic activity during fermentation | dtu.dk |
Table 3: Key Enzymes Involved in Gamma-Glutamyl Peptide Formation
| Enzyme Name | Role in γ-Glu-Phe Formation | Found in/Associated with | References |
| γ-Glutamyl Transpeptidase | Catalyzes the transfer of the γ-glutamyl group from a donor to an amino acid or peptide. | Lactic acid bacteria, Cheese, Soy sauce | researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Peptidases | Involved in protein breakdown and peptide synthesis, can facilitate γ-glutamyl formation. | Lactic acid bacteria, Cheese | researchgate.netresearchgate.netunipr.itresearchgate.net |
| L-Glutaminases | Can convert glutamine to glutamate (B1630785), a precursor, and participate in γ-glutamylation. | Various microorganisms used in food fermentation | researchgate.net |
V. Structure Activity Relationships and Chemical Derivatives
Impact of Gamma-Linkage on Biological Function
The defining structural characteristic of H-gamma-Glu-Phe-OH is the peptide bond formed between the gamma-carboxyl group of the glutamic acid side chain and the amino group of phenylalanine. This is in contrast to the more common alpha-linkage found in most peptides and proteins, which involves the alpha-carboxyl group of one amino acid and the alpha-amino group of the next. nih.govmdpi.com This seemingly subtle difference has a profound impact on the molecule's chemical properties and biological function.
One of the most significant consequences of the gamma-linkage is the increased stability of the dipeptide in biological systems. Standard peptides with alpha-linkages are readily broken down by a wide array of peptidases found in the body. However, the gamma-glutamyl bond is resistant to the action of many of these enzymes. nih.govmdpi.commdpi.com This resistance to degradation allows γ-glutamyl peptides to persist longer in circulation and in the extracellular space, enabling them to exert their biological effects over a more extended period. nih.gov The γ-glutamyl moiety essentially acts as a protective group, shielding the peptide from rapid enzymatic cleavage. mdpi.com
Stereochemical Considerations and Activity
The biological activity of this compound is highly dependent on the specific stereochemistry of its constituent amino acids, L-glutamic acid and L-phenylalanine. In nature, this dipeptide is found as the L-L isomer. nih.govnih.gov
The stereochemistry of the glutamic acid residue is particularly crucial for its interaction with enzymes like gamma-glutamyl transpeptidase (GGT). GGT can recognize and process γ-glutamyl compounds with a D-stereoisomer at the γ-glutamyl position, primarily through hydrolytic activity. However, the D-isomers of amino acids are not effective as acceptors in the transpeptidation reaction. nih.gov Furthermore, autotranspeptidation, where a γ-glutamyl donor transfers its γ-glutamyl group to another identical molecule, occurs exclusively with the L-stereoisomer of the γ-glutamyl group. nih.gov This suggests that while some enzymatic interaction may occur with the D-glutamyl form, the full range of biological activities, particularly those involving transpeptidation, requires the L-configuration.
The stereochemistry of the phenylalanine residue also plays a critical role in the biological activity of the dipeptide. The specific spatial arrangement of the phenyl group is essential for its interaction with target receptors and enzymes.
Synthetic Analogues and Their Biological Evaluation
The synthesis of analogues of this compound is a key strategy for probing its structure-activity relationships and for developing new compounds with modified biological profiles. These modifications can be broadly categorized into changes in the amino acid residues and side chains, and alterations to the peptide chain and its linkages.
Modification of Amino Acid Residues and Side Chains
Modifications to the amino acid residues of this compound can involve the substitution of either the glutamic acid or the phenylalanine with other natural or unnatural amino acids. Altering the phenylalanine residue, for instance, by changing the substituents on the phenyl ring or by replacing it with other aromatic or aliphatic amino acids, can provide insights into the specific structural requirements for receptor binding and activity.
Peptide Chain Modifications and Linkages
Beyond simple amino acid substitution, the peptide backbone itself can be modified. This includes the introduction of non-standard linkages or the cyclization of the peptide. Such modifications can confer greater conformational rigidity, which can be advantageous for receptor binding by locking the molecule into a bioactive conformation. Furthermore, these changes can also enhance metabolic stability, further increasing the compound's duration of action.
Receptor Binding Studies and Mechanisms of Interaction
This compound and its analogues are known to interact with a variety of biological targets, with the most well-characterized being the enzyme gamma-glutamyl transpeptidase (GGT). However, emerging evidence suggests that it may also interact with other receptors, modulating different physiological pathways. In animals, several γ-glutamyl dipeptides, including γ-Glu-Phe, have been shown to act as agonists for the extracellular calcium-sensing receptor (CaSR). oup.com Another related compound, γ-L-glutamyltaurine, has been found to modulate excitatory amino acid receptors, suggesting a potential for this compound to interact with glutamatergic signaling pathways. nih.gov
Interactions with Gamma-Glutamyl Transpeptidase
Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism and the transport of amino acids into cells. wikipedia.org this compound is a substrate for GGT, which can catalyze the transfer of the γ-glutamyl group to an acceptor molecule, such as an amino acid or another peptide, or to water, resulting in hydrolysis. wikipedia.org
The interaction of γ-glutamyl compounds with the active site of GGT is a two-step process involving the formation of a γ-glutamyl-enzyme intermediate. asm.org The specificity of GGT for its substrates is determined by the interactions within its active site. L-phenylalanine has been identified as a good acceptor for the γ-glutamyl moiety in GGT-catalyzed transpeptidation reactions. asm.org
Potential Interactions with Other Receptors (e.g., Glutamate (B1630785) Receptors, Opioid Receptors, CaSR)
The dipeptide this compound, also known as γ-L-Glutamyl-L-phenylalanine, possesses a chemical structure that suggests potential interactions with several receptor systems beyond its primary targets. The presence of a γ-glutamyl moiety and a phenylalanine residue allows for speculative and evidenced interactions with receptors that recognize L-glutamate, L-phenylalanine, or related peptide structures. These include the Calcium-Sensing Receptor (CaSR), glutamate receptors, and opioid receptors.
Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis. nih.gov It is known to be allosterically modulated by various molecules, including amino acids and peptides. nih.govacs.org Research has shown that both components of this compound—the γ-glutamyl linkage and the L-phenylalanine residue—are relevant to CaSR activation.
L-amino acids, particularly aromatic ones like L-phenylalanine and L-tryptophan, are recognized as positive allosteric modulators of the CaSR. mdpi.comfrontiersin.org They enhance the receptor's sensitivity to extracellular calcium. nih.govmdpi.com L-phenylalanine facilitates the CaSR's response to extracellular calcium ([Ca2+]o) by significantly decreasing the EC50 value required for receptor activation. nih.gov
Furthermore, γ-glutamyl peptides have been identified as a class of potent, novel positive allosteric modulators of the CaSR. nih.govresearchgate.net Compounds such as glutathione (γ-Glu-Cys-Gly) and other γ-glutamyl di- and tripeptides modulate the CaSR at a site similar to the L-amino acid binding pocket but often with significantly higher potency. nih.govnih.gov Studies on HEK-293 cells expressing the CaSR have demonstrated that γ-glutamyl peptides effectively promote Ca2+o-dependent intracellular Ca2+ mobilization. nih.gov The mechanism of action for both γ-glutamyl peptides and L-amino acids appears to be common, as mutations at specific residues (e.g., T145A/S170T) impair the receptor's response to both classes of molecules. nih.gov
The table below summarizes the activity of various L-amino acids and γ-glutamyl peptides on the Calcium-Sensing Receptor, providing context for the potential activity of this compound.
| Compound | Assay System | Observed Effect | Potency (EC50/IC50) | Reference |
|---|---|---|---|---|
| L-Phenylalanine | HEK-293 cells expressing CaSR | Positive allosteric modulator; decreased EC50 for Ca2+o from 2.9 mM to 1.9 mM. | ~1.1 - 10 mM | nih.govmdpi.comnih.gov |
| Glutathione (GSH) | HEK-293 cells expressing CaSR | Positive allosteric modulator; enhanced Ca2+ response. | <1 µM - 4.8 µM | mdpi.comresearchgate.net |
| γ-Glu-Ala | HEK-293 cells expressing CaSR | Positive allosteric modulator of Ca2+i mobilization. | IC50 ~30 µM for PTH secretion inhibition. | nih.gov |
| L-Tryptophan | CaSR-expressing cells | Effective positive modulator. | ~1 - 10 mM | mdpi.com |
Glutamate Receptors
Glutamate receptors are fundamental to excitatory synaptic transmission in the central nervous system. nih.govwikipedia.org They are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G protein-coupled) receptors. wikipedia.org The ionotropic subtypes include NMDA, AMPA, and kainate receptors. wikipedia.org
Given that this compound contains a glutamate residue, its potential interaction with these receptors is a subject of interest. Research on related γ-glutamyl compounds supports this possibility. For instance, the dipeptide γ-L-glutamyl-L-glutamate (γ-Glu-Glu) has been shown to act as a partial agonist at NMDA receptors, with a preference for receptors containing the GluN2B subunit. nih.gov This suggests that the γ-glutamyl linkage does not preclude interaction with glutamate binding sites.
Additionally, derivatives of the phenylalanine component have been shown to modulate glutamatergic transmission. 3,5-Dibromo-L-phenylalanine, a halogenated derivative, acts as a partial agonist at the glutamate-binding site of NMDA receptors and as a blocker of AMPA/kainate receptors. nih.gov While no direct studies on this compound's activity at glutamate receptors are available, the known activities of its constituent parts and related dipeptides suggest a potential for complex modulatory effects.
Opioid Receptors
Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are GPCRs that mediate the effects of endogenous and exogenous opioids. nih.govpainphysicianjournal.com They are coupled to inhibitory G proteins (Gαi/o), and their activation typically leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in reduced neuronal excitability. nih.govnih.gov
The potential for this compound to interact with opioid receptors stems from its peptide nature and the inclusion of a phenylalanine residue. Phenylalanine is a common constituent of many opioid peptides. For example, the endogenous opioid peptide β-endorphin contains the sequence Tyr-Gly-Gly-Phe-Met. nih.gov Synthetic peptides containing phenylalanine and its stereoisomers have been shown to exhibit distinct activity profiles at opioid receptors, acting as agonists or antagonists. mdpi.com The specific sequence and conformation of a peptide are critical in determining its affinity and efficacy at different opioid receptor subtypes. While there is no direct evidence of this compound binding to or modulating opioid receptors, the presence of phenylalanine within its structure makes it a candidate for such interactions, though likely with low affinity compared to dedicated opioid ligands.
Vi. Research Directions and Future Perspectives
Therapeutic Potential and Pharmacological Interventions
The therapeutic potential of modulating γ-glutamyl peptide levels often focuses on the enzyme responsible for their synthesis and degradation, γ-glutamyltransferase (GGT). researchgate.net GGT is implicated in various pathologies, including cancer, by providing tumor cells with cysteine for glutathione (B108866) synthesis, which contributes to drug resistance. nih.gov Therefore, the development of GGT inhibitors is a significant area of research. nih.govmedchemexpress.eu Compounds like Acivicin and GGsTop are known GGT inhibitors that are used as research tools to study the enzyme's role and as potential leads for therapeutic agents. medchemexpress.euscbt.commedchemexpress.com By inhibiting GGT, it may be possible to sensitize cancer cells to chemotherapy and mitigate oxidative stress-related conditions. nih.govresearchgate.net
Advanced Analytical Approaches
Future research will likely focus on developing more sensitive and high-throughput analytical methods for the comprehensive profiling of γ-glutamyl peptides in biological systems. nih.gov The application of advanced LC-MS-based assays will be crucial for understanding the physiological significance of the production of these peptides under various conditions, such as in response to drug administration or in different disease states. nih.govresearchgate.net These methods will aid in the discovery of new biomarkers and provide deeper insights into metabolic pathways.
Mechanistic Elucidation of Biological Roles
While the role of H-gamma-glu-phe-oh in glutathione metabolism is established, the precise mechanisms through which it and other γ-glutamyl peptides exert their biological effects are still under investigation. mdpi.com Recent research suggests that γ-glutamyl peptides may act as allosteric modulators of calcium-sensing receptors (CaSRs), which could explain their roles in cell signaling and inflammation. nih.govresearchgate.netnih.govacs.org Further studies are needed to elucidate these signaling pathways and to understand how the unique γ-glutamyl linkage contributes to the stability and function of these peptides in vivo. acs.org
Exploration of this compound in Diverse Biological Systems
The presence of this compound has been confirmed in various organisms, from plants to humans. scbt.com In plants, the γ-glutamyl cycle is thought to play a role in transferring redox information from the environment to the plant cell. frontiersin.org In microorganisms, GGTs are utilized for the synthesis of various γ-glutamyl peptides. frontiersin.org Future research will likely involve comparative metabolomic studies across different species to understand the evolutionary significance and diverse functions of this dipeptide. Exploring its role in the gut microbiome and its interaction with host metabolism is another promising avenue of investigation.
Q & A
Q. What are the established methods for synthesizing H-γ-Glu-Phe-OH in laboratory settings?
H-γ-Glu-Phe-OH is primarily synthesized via microbial fermentation using Bacillus amyloliquefaciens (GBA) or Aspergillus oryzae (GAO), which enzymatically catalyze the conjugation of γ-glutamyl and phenylalanine residues . For chemical synthesis, solid-phase peptide synthesis (SPPS) or solution-phase methods are employed, with careful protection of reactive side chains to avoid undesired cross-reactions. Post-synthesis purification via reverse-phase HPLC is critical to isolate the target compound .
Q. How can researchers characterize H-γ-Glu-Phe-OH using spectroscopic and chromatographic techniques?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the peptide bond formation and stereochemistry. Key signals include δ 3.5–4.5 ppm for α-protons and δ 7.2–7.4 ppm for aromatic protons of phenylalanine .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 295.12) and fragmentation patterns .
- HPLC: Purity (>95%) is assessed using C18 columns with UV detection at 214 nm. Gradient elution (0.1% TFA in water/acetonitrile) resolves impurities from the target peak .
Q. What are the primary challenges in isolating H-γ-Glu-Phe-OH from complex biological matrices?
Co-eluting metabolites (e.g., γ-glutamyl peptides) require optimized extraction protocols, such as methanol/water (80:20) precipitation followed by SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges. Centrifugal filtration (3 kDa cutoff) further removes high-molecular-weight contaminants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for H-γ-Glu-Phe-OH across studies?
Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or compound purity. To address this:
- Cross-validation: Replicate assays using standardized protocols (e.g., fixed enzyme concentrations in ACE inhibition studies).
- Purity verification: Re-analyze batches via LC-MS and quantify impurities using internal standards.
- Meta-analysis: Compare data across studies while controlling for variables like cell lines or animal models .
Q. What strategies optimize enzymatic synthesis of H-γ-Glu-Phe-OH for higher yields?
- Enzyme engineering: Use site-directed mutagenesis to enhance γ-glutamyltransferase (GGT) activity or substrate specificity.
- Process optimization: Apply design of experiments (DoE) to test variables (pH 6–8, 25–37°C, substrate molar ratios). Fed-batch fermentation improves yield by maintaining steady-state substrate levels .
- Kinetic modeling: Develop Michaelis-Menten models to predict rate-limiting steps and adjust ATP/cofactor concentrations .
Q. How should researchers design experiments to evaluate the metabolic stability of H-γ-Glu-Phe-OH in vivo?
- Radiolabeling: Synthesize [14C]-labeled H-γ-Glu-Phe-OH to track absorption/distribution in rodent models.
- Mass spectrometry imaging (MSI): Map spatial distribution in tissues like kidney or liver, where γ-glutamyl hydrolysis is prevalent.
- Pharmacokinetic (PK) studies: Measure plasma half-life (t1/2) and clearance rates using LC-MS/MS, with sampling intervals aligned with predicted metabolic phases .
Q. What methodologies are recommended for identifying H-γ-Glu-Phe-OH interaction partners in cellular systems?
- Pull-down assays: Immobilize H-γ-Glu-Phe-OH on NHS-activated sepharose beads and incubate with cell lysates. Eluted proteins are identified via tandem MS.
- Surface plasmon resonance (SPR): Quantify binding kinetics (KD, kon/koff) for candidate receptors like umami taste receptors (T1R1/T1R3) .
- Molecular docking: Use AutoDock Vina to predict binding modes with γ-glutamyl cyclotransferase (GGCT) .
Methodological Frameworks
Q. How to conduct a systematic literature review on H-γ-Glu-Phe-OH for hypothesis generation?
- Database selection: Use PubMed, SciFinder, and Google Scholar with keywords ("γ-glutamyl peptides," "enzymatic synthesis," "bioactivity").
- Inclusion criteria: Prioritize studies with full experimental details (e.g., synthesis protocols, purity data).
- Data extraction: Tabulate bioactivity results (IC50, EC50), synthesis yields, and analytical methods to identify knowledge gaps .
Q. What statistical approaches are suitable for analyzing dose-response relationships in H-γ-Glu-Phe-OH bioassays?
- Non-linear regression: Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism.
- ANOVA with post-hoc tests: Compare treatment groups in antioxidant assays (e.g., DPPH radical scavenging).
- Principal component analysis (PCA): Reduce dimensionality in multi-parametric datasets (e.g., metabolomics) .
Data Presentation Standards
Q. How to report spectral data for H-γ-Glu-Phe-OH in compliance with IUPAC guidelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
